1-Bromo-2-[(n-pentyloxy)methyl]benzene
Description
1-Bromo-2-[(n-pentyloxy)methyl]benzene is a brominated aromatic compound featuring a pentyloxy methyl substituent at the ortho position relative to the bromine atom. This structure combines the reactivity of a bromine atom with the steric and electronic effects of an alkoxy chain, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or materials chemistry.
Properties
IUPAC Name |
1-bromo-2-(pentoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWANQRTZJQLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290742 | |
| Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-37-5 | |
| Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80171-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(n-pentyloxy)methyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-[(n-pentyloxy)methyl]benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(n-pentyloxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include 2-[(n-pentyloxy)methyl]phenol, 2-[(n-pentyloxy)methyl]aniline, etc.
Oxidation: Products include 2-[(n-pentyloxy)methyl]benzaldehyde, 2-[(n-pentyloxy)methyl]benzoic acid.
Reduction: The major product is 2-[(n-pentyloxy)methyl]benzene.
Scientific Research Applications
1-Bromo-2-[(n-pentyloxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for bioactive molecules.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(n-pentyloxy)methyl]benzene in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The pentyloxy group can participate in various transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituent attached to the methylene group at the benzene ring’s ortho position. Below is a comparative analysis of select derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₂ in ) increase the bromine atom’s electrophilicity, enhancing reactivity in aryl cross-couplings. The pentyloxy group’s electron-donating nature may reduce electrophilicity compared to these derivatives.
- Physical State : The pentyloxy chain likely confers higher lipophilicity and lower melting points compared to aryl-substituted derivatives (e.g., ).
Spectroscopic and Physicochemical Properties
- NMR Trends :
- Boiling/Melting Points : Longer alkoxy chains (e.g., pentyloxy) reduce crystallinity compared to halogenated derivatives (e.g., ).
Biological Activity
1-Bromo-2-[(n-pentyloxy)methyl]benzene, also known as 4-Bromo-2-methyl-1-(pentyloxy)benzene, is an organic compound characterized by the presence of a bromine atom and a pentyloxy group attached to a benzene ring. The molecular formula is with a molecular weight of approximately 243.14 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The specific arrangement of functional groups in this compound significantly influences its chemical behavior and biological activity. The bromine atom at the ortho position and the pentyloxy group at the para position contribute to its reactivity patterns.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.14 g/mol |
| Boiling Point | Not specified |
| Solubility | Organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess comparable properties.
Case Study:
In a study evaluating the antibacterial efficacy of several brominated compounds, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial potential.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Preliminary results suggest that it can inhibit the growth of Candida albicans, a common fungal pathogen.
Research Findings:
In vitro assays revealed that this compound exhibited an antifungal activity with an MIC of 64 µg/mL against C. albicans, highlighting its potential as an antifungal agent.
Anticancer Activity
The anticancer potential of this compound is under investigation, with initial studies focusing on its effects on various cancer cell lines.
Findings:
In a recent study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values observed at concentrations around 50 µM. This suggests that the compound may induce apoptosis in cancer cells.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom is believed to enhance lipophilicity, allowing better membrane penetration and interaction with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
